

A Comparative Guide: 5,10,15-Triphenylcorrole vs. Tetraphenylporphyrin

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 5,10,15-Triphenylcorrole

Cat. No.: B3119093

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **5,10,15-Triphenylcorrole** (TPC) and meso-Tetraphenylporphyrin (TPP), two foundational macrocycles in the field of porphyrinoid chemistry. While structurally related, their distinct electronic and coordination properties give rise to significant differences in performance across various applications. This comparison is supported by experimental data to inform researchers in catalysis, sensing, and therapeutic development.

Introduction and Structural Overview

meso-Tetraphenylporphyrin (TPP) is a synthetic, symmetrically substituted heterocyclic compound that serves as a staple model for naturally occurring porphyrins.[1] It consists of a planar tetrapyrrolic macrocycle with four phenyl groups at the meso positions. TPP is a dianionic ligand, typically existing in its free-base form (H₂TPP) as a neutral molecule with two inner hydrogen atoms.[2]

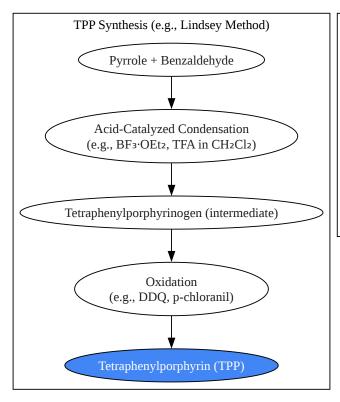
5,10,15-Triphenylcorrole (TPC) is a close structural analog of TPP but is a trianionic, tripyrrolic macrocycle, meaning it has one fewer meso-carbon bridge compared to a porphyrin. [2][3] This seemingly small change—the absence of one methine bridge—induces significant structural and electronic consequences. The corrole core is more contracted, and the free-base form (H₃TPC) is aromatic with three inner hydrogen atoms, leading to steric hindrance and deviations from planarity.[4]

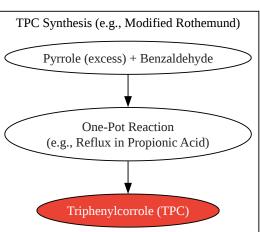


Caption: Molecular structures and core properties of TPP and TPC.

Synthesis Overview

The synthesis of TPP is well-established and commonly performed in undergraduate laboratories.[1] In contrast, the synthesis of TPC often requires more controlled conditions to prevent the formation of the thermodynamically favored TPP as a byproduct.[4]





Click to download full resolution via product page

Caption: Generalized synthetic workflows for TPP and TPC.



Comparative Data

The differing electronic structures of TPC and TPP give rise to distinct spectroscopic and electrochemical properties.

Both molecules exhibit a strong Soret band (or B band) and weaker Q-bands in their UV-visible absorption spectra. However, the Soret band of TPC is typically blue-shifted and broader compared to TPP.[5] The Q-band region of TPC is also structurally different, often showing more intense absorptions than those of TPP.[5]

Property	5,10,15-Triphenylcorrole (TPC)	meso- Tetraphenylporphyrin (TPP)
Soret Band (λ _{max})	~414-415 nm[5][6]	~419 nm[1]
Molar Extinction (Soret)	~110,000 - 137,800 M ⁻¹ cm ⁻¹ [6]	Strong absorption, specific value varies with solvent.
Q-Bands (λ _{max})	Three primary bands at ~572, 615, 647 nm[5]	Four weaker bands at ~515, 550, 593, 649 nm[1]
Fluorescence Emission	Intense emission bands are observed.[4]	Maxima at ~649 and 717 nm[1]
Fluorescence Quantum Yield (Φ_F)	0.14 (in dichloromethane)[6]	0.11[1]

Table 1: Comparison of Spectroscopic Properties.

The electrochemical behavior of TPC and TPP reflects their differing electron densities and core charges. Corroles are generally easier to oxidize than porphyrins due to the higher energy of their Highest Occupied Molecular Orbital (HOMO). The reduction of free-base corroles can be complex and may be accompanied by deprotonation events.[3]



Property	5,10,15-Triphenylcorrole (TPC) Analogs	meso- Tetraphenylporphyrin (TPP) Analogs
First Oxidation (E1/2)	Typically less positive than corresponding porphyrins.	Varies by metal and solvent (e.g., Fe(III)TPP-CI ~0.25 V vs Fc/Fc ⁺)[7]
First Reduction (E1/2)	~ -1.40 V to -1.60 V (vs. SCE) for the H_2TPCor^- anion[3]	Varies by metal and solvent (e.g., Fe(III)TPP-CI ~ -0.92 V vs Fc/Fc ⁺)[7]

Table 2: Comparison of General Electrochemical Properties. Note: Potentials are highly dependent on the central metal, solvent, and supporting electrolyte.

Metalation Chemistry

A key differentiator between TPP and TPC is their coordination chemistry.

- Tetraphenylporphyrin (TPP): As a dianionic ligand, TPP readily coordinates with a vast range of divalent metal ions (e.g., Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) to form stable, neutral metalloporphyrins.[8][9][10] It can also stabilize metals in other oxidation states.
- Triphenylcorrole (TPC): As a trianionic ligand, TPC has a strong preference for stabilizing metals in higher oxidation states (e.g., Co³⁺, Fe⁴⁺, Mn⁵⁺).[11][12] Its affinity for common divalent metal ions is significantly lower than that of porphyrins, a property that can be exploited for selective metalation in mixed systems.[12] The smaller core size of the corrole also influences the geometry and stability of the resulting metal complexes.

Experimental Protocols

This protocol is a common one-pot method for synthesizing TPP.[1]

- Reaction Setup: In a fume hood, add freshly distilled benzaldehyde (9.8 mmol) and pyrrole (9.8 mmol) to refluxing propionic acid (e.g., 30-40 mL). The molar ratio should be 1:1.
- Reflux: Allow the mixture to reflux for 30-60 minutes. The solution will turn dark and opaque.



- Cooling and Crystallization: Remove the flask from heat and allow it to cool to room temperature. Purple, crystalline H2TPP will precipitate. Further cooling in an ice bath can improve the yield.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals sequentially with hot methanol and then water to remove residual propionic acid and other impurities.
- Drying: Dry the purified H₂TPP crystals in a vacuum oven. The typical yield is around 20%.
 [13]

This one-pot synthesis is adapted from published procedures.[14][15][16]

- Reaction Setup: In a fume hood, combine benzaldehyde with a significant excess of pyrrole in a suitable solvent (e.g., propionic acid).
- Reflux: Heat the mixture to reflux for an extended period (e.g., several hours), monitoring the reaction by TLC or UV-Vis spectroscopy.
- Workup and Purification: After cooling, the product mixture is typically subjected to column chromatography (e.g., on silica gel or alumina) to separate the desired triphenylcorrole from unreacted starting materials and porphyrin byproducts.
- Electrolyte Preparation: Prepare a solution of the analyte (TPP or TPC derivative) in a suitable electrochemical solvent (e.g., dichloromethane, DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, NBu₄PF₆).
- Cell Assembly: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a reference electrode (e.g., Ag/AgCl or SCE).[11]
- Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15
 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the
 potential over the desired range.



 Referencing: If required, add a small amount of an internal standard, such as ferrocene/ferrocenium (Fc/Fc+), and reference all measured potentials to the Fc/Fc+ couple.

Conclusion

5,10,15-Triphenylcorrole and meso-Tetraphenylporphyrin, while visually similar, are fundamentally different macrocycles. TPP is a robust, dianionic ligand that readily forms stable complexes with divalent metals, making it a workhorse in coordination chemistry. TPC, as a trianionic, contracted macrocycle, is uniquely suited for stabilizing high-valent metal centers. Its distinct spectroscopic and electrochemical signatures, stemming from its altered symmetry and electronic structure, offer unique opportunities for the development of novel catalysts, sensitizers, and therapeutic agents. The choice between TPC and TPP should be guided by the specific application, with TPC being the ligand of choice when high-valent metal chemistry is the primary goal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Tetraphenylporphyrin Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Solid state structures and properties of free-base 5,10,15-triphenylcorrole (TPCor) anions obtained by deprotonation and reduction. Effective magnetic ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C7DT02901B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5,10,15-Triphenylcorrole [omlc.org]
- 7. Investigation of Iron(III) Tetraphenylporphyrin as a Redox Flow Battery Anolyte: Unexpected Side Reactivity with the Electrolyte PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metalation of tetraphenylporphyrin with nickel on a TiO2(110)-1 × 2 surface PMC [pmc.ncbi.nlm.nih.gov]







- 9. Principle and mechanism of direct porphyrin metalation: joint experimental and theoretical investigation PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis, Characterization and Spectral Properties of Substituted Tetraphenylporphyrin Iron Chloride Complexes PMC [pmc.ncbi.nlm.nih.gov]
- 14. 5,10,15-Triphenylcorrole: a product from a modified Rothemund reaction [art.torvergata.it]
- 15. 5,10,15-Triphenylcorrole: a product from a modified Rothemund reaction Chemical Communications (RSC Publishing) DOI:10.1039/A903247I [pubs.rsc.org]
- 16. 5,10,15-Triphenylcorrole: a product from a modified Rothemund reaction Chemical Communications (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [A Comparative Guide: 5,10,15-Triphenylcorrole vs. Tetraphenylporphyrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3119093#comparing-5-10-15-triphenylcorrole-with-tetraphenylporphyrin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com